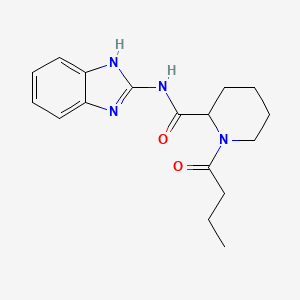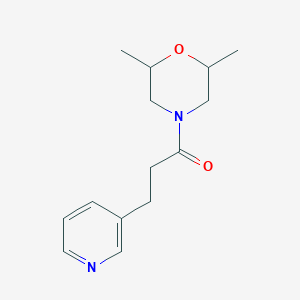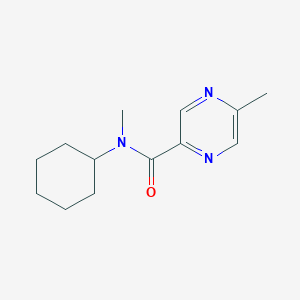![molecular formula C15H22F2N2O B7565230 N-[2-(tert-butylamino)ethyl]-3-(2,3-difluorophenyl)propanamide](/img/structure/B7565230.png)
N-[2-(tert-butylamino)ethyl]-3-(2,3-difluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(tert-butylamino)ethyl]-3-(2,3-difluorophenyl)propanamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. TAK-659 belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which are designed to target BTK, a key enzyme involved in the development and progression of cancer.
Mechanism of Action
TAK-659 works by selectively inhibiting N-[2-(tert-butylamino)ethyl]-3-(2,3-difluorophenyl)propanamide, a key enzyme involved in the development and progression of cancer. N-[2-(tert-butylamino)ethyl]-3-(2,3-difluorophenyl)propanamide is a critical component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of cancer cells. By inhibiting N-[2-(tert-butylamino)ethyl]-3-(2,3-difluorophenyl)propanamide, TAK-659 blocks the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent anti-tumor activity in preclinical models of various types of cancer. In addition to its anti-tumor effects, TAK-659 has also been shown to modulate the immune system, which may enhance its anti-cancer activity. TAK-659 has been shown to inhibit the activation and proliferation of B-cells, which are involved in the development and progression of certain types of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-659 is its potent anti-tumor activity, which has been demonstrated in preclinical models of various types of cancer. TAK-659 also has a favorable pharmacokinetic profile, which makes it a promising candidate for clinical development. However, one limitation of TAK-659 is its selectivity for N-[2-(tert-butylamino)ethyl]-3-(2,3-difluorophenyl)propanamide, which may limit its efficacy in certain types of cancer that are not driven by N-[2-(tert-butylamino)ethyl]-3-(2,3-difluorophenyl)propanamide signaling.
Future Directions
There are several future directions for the development of TAK-659. One potential direction is the evaluation of TAK-659 in clinical trials for the treatment of various types of cancer. Another potential direction is the development of combination therapies that include TAK-659, which may enhance its anti-cancer activity. Additionally, further research is needed to better understand the mechanisms of action of TAK-659 and its potential role in modulating the immune system.
Synthesis Methods
The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 2,3-difluoroaniline with tert-butyl chloroacetate to form the corresponding tert-butyl carbamate. The carbamate is then reacted with 2-aminoethanol to produce the corresponding amine, which is subsequently coupled with 3-(2,3-difluorophenyl)propanoic acid to form TAK-659.
Scientific Research Applications
TAK-659 has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. In these studies, TAK-659 has shown potent anti-tumor activity, both as a single agent and in combination with other cancer therapies. TAK-659 has also been shown to inhibit N-[2-(tert-butylamino)ethyl]-3-(2,3-difluorophenyl)propanamide signaling and downstream pathways, which are critical for cancer cell survival and proliferation.
properties
IUPAC Name |
N-[2-(tert-butylamino)ethyl]-3-(2,3-difluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F2N2O/c1-15(2,3)19-10-9-18-13(20)8-7-11-5-4-6-12(16)14(11)17/h4-6,19H,7-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKJWMWLFDIQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCNC(=O)CCC1=C(C(=CC=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]piperidin-2-yl]-1,3-benzothiazole](/img/structure/B7565154.png)
![1-(8-Chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-(4-methoxyphenoxy)propan-1-one](/img/structure/B7565157.png)
![4-amino-3-nitro-N-[5-(4-propylphenyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7565164.png)
![N-[4-(azocane-1-carbonyl)phenyl]acetamide](/img/structure/B7565178.png)

![2-(N-methylanilino)-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]acetamide](/img/structure/B7565182.png)

![N-[[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]methyl]-1-(1-cyclopropylpyrrolidin-3-yl)methanamine](/img/structure/B7565192.png)
![3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7565204.png)
![1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine](/img/structure/B7565211.png)

![3-hydroxy-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]piperidine-1-carboxamide](/img/structure/B7565224.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)pyrrolidine-1-carboxamide](/img/structure/B7565232.png)
